molecular formula C25H27N5O4S B1193564 Mesilato de Apatinib CAS No. 1218779-75-9

Mesilato de Apatinib

Número de catálogo: B1193564
Número CAS: 1218779-75-9
Peso molecular: 493.6 g/mol
Clave InChI: FYJROXRIVQPKRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YN-968D1, también conocido como mesilato de apatinib , es un inhibidor novedoso y selectivo de la tirosina quinasa del receptor 2 del factor de crecimiento endotelial vascular. Este compuesto ha demostrado una potente actividad tanto in vitro como in vivo, lo que lo convierte en un candidato prometedor para la terapia del cáncer. Se utiliza principalmente para inhibir la angiogénesis, el proceso mediante el cual se forman nuevos vasos sanguíneos a partir de vasos preexistentes, lo cual es crucial para el crecimiento y la metástasis del tumor .

Aplicaciones Científicas De Investigación

YN-968D1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

YN-968D1 ejerce sus efectos inhibiendo selectivamente la fosforilación del receptor 2 del factor de crecimiento endotelial vascular, que es un regulador clave de la angiogénesis. Al bloquear este receptor, YN-968D1 inhibe eficazmente la proliferación, la migración y la formación de tubos de las células endoteliales, evitando así la formación de nuevos vasos sanguíneos que suministran nutrientes a los tumores. Esta inhibición conduce a una reducción del crecimiento y la metástasis del tumor .

Safety and Hazards

Apatinib Mesylate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Análisis Bioquímico

Biochemical Properties

Apatinib Mesylate plays a significant role in biochemical reactions by inhibiting the activity of VEGFR-2. This inhibition prevents the binding of vascular endothelial growth factor (VEGF) to its receptor, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and new blood vessel formation. Apatinib Mesylate also mildly inhibits other tyrosine kinases such as c-Kit and c-SRC . The interactions between Apatinib Mesylate and these biomolecules are primarily based on its ability to bind to the ATP-binding site of the receptor tyrosine kinases, thereby preventing their activation and subsequent signaling.

Cellular Effects

Apatinib Mesylate exerts various effects on different types of cells and cellular processes. In endothelial cells, it inhibits proliferation and migration, leading to reduced angiogenesis. In cancer cells, Apatinib Mesylate induces apoptosis and inhibits cell proliferation by blocking the VEGF signaling pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the expression of genes involved in angiogenesis and cell survival, thereby promoting apoptosis and inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of Apatinib Mesylate involves its selective inhibition of VEGFR-2. By binding to the ATP-binding site of VEGFR-2, Apatinib Mesylate prevents the receptor’s phosphorylation and activation, thereby blocking the downstream signaling pathways that promote angiogenesis . This inhibition leads to reduced endothelial cell proliferation, migration, and new blood vessel formation. Additionally, Apatinib Mesylate mildly inhibits other tyrosine kinases such as c-Kit and c-SRC, further contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apatinib Mesylate have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory effects on VEGFR-2 over extended periods . Long-term studies have shown that Apatinib Mesylate can sustain its anti-tumor effects, leading to prolonged inhibition of tumor growth and angiogenesis . Some degradation of the compound may occur over time, which could potentially reduce its efficacy .

Dosage Effects in Animal Models

The effects of Apatinib Mesylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, Apatinib Mesylate can induce adverse effects such as hypertension, proteinuria, and decreased white blood cell count . These toxic effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

Apatinib Mesylate is involved in several metabolic pathways, primarily those related to its role as a tyrosine kinase inhibitor. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Apatinib Mesylate, converting it into various metabolites that are subsequently excreted from the body . The metabolic pathways of Apatinib Mesylate also involve interactions with cofactors such as NADPH, which are essential for its biotransformation .

Transport and Distribution

Apatinib Mesylate is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can be absorbed into the bloodstream, where it binds to plasma proteins and is transported to different tissues . Within cells, Apatinib Mesylate interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tumor tissues, where it exerts its anti-tumor effects by inhibiting angiogenesis and promoting apoptosis .

Subcellular Localization

The subcellular localization of Apatinib Mesylate is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases such as VEGFR-2 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its inhibitory effects . Additionally, Apatinib Mesylate may undergo post-translational modifications that affect its localization and activity, further modulating its anti-tumor effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de YN-968D1 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones específicas. La ruta sintética detallada es propietaria, pero generalmente implica el uso de varios reactivos orgánicos y catalizadores para lograr la estructura molecular deseada .

Métodos de producción industrial

La producción industrial de YN-968D1 generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para cumplir con los estándares farmacéuticos. El compuesto se formula luego en una forma de dosificación oral para uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones

YN-968D1 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.

    Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones generalmente implican temperaturas y niveles de pH controlados para garantizar la vía de reacción deseada .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden dar como resultado varios derivados sustituidos con diferentes grupos funcionales .

Comparación Con Compuestos Similares

YN-968D1 es único en su alta selectividad y potencia como inhibidor del receptor 2 del factor de crecimiento endotelial vascular. Los compuestos similares incluyen:

En comparación con estos compuestos, YN-968D1 ha mostrado una eficacia superior en modelos preclínicos y un perfil de toxicidad más favorable, lo que lo convierte en un candidato prometedor para el desarrollo clínico adicional .

Propiedades

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153427
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218779-75-9
Record name Apatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Apatinib Mesylate is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. [] It exhibits potent inhibitory activity against VEGFR-2 with an IC50 of approximately 1 nM. []

A: Apatinib Mesylate primarily blocks the signaling pathway activated when Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2. [] This binding typically triggers angiogenesis, a crucial process for tumor growth and metastasis. [] By inhibiting VEGFR-2, Apatinib Mesylate effectively disrupts tumor angiogenesis, thereby limiting tumor development and spread. [, ]

A: Although highly selective for VEGFR-2, Apatinib Mesylate also exhibits weaker inhibitory effects on other tyrosine kinases, including Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), c-Kit, and c-Src. [] These kinases are also implicated in tumor pathogenesis, and their inhibition may contribute to the overall anti-tumor effects of Apatinib Mesylate. []

A: Apatinib Mesylate has been shown to inhibit tumor cell proliferation, migration, and invasion, both in vitro and in vivo. [, ] It induces cell cycle arrest and promotes apoptosis in tumor cells. [] Additionally, Apatinib Mesylate can reverse P-glycoprotein (ABCB1) and ABCG2-mediated multidrug resistance in drug-resistant solid tumor cells by inhibiting their transport function. []

ANone: This information can be found in publications related to the chemical synthesis and characterization of Apatinib Mesylate. The research papers provided focus on the pharmacological aspects and do not delve into the specific details of its chemical structure.

ANone: While spectroscopic data is crucial for compound characterization, this information is not detailed within the provided research papers. It's recommended to consult specialized databases or publications focusing on the chemical characterization of Apatinib Mesylate.

A: Research has identified several polymorphs and hydrates of Apatinib Mesylate, including two anhydrous polymorphs (I and II) and hydrates (HA and HB). [] These forms exhibit varying stability and properties. For instance, Form HA has been identified as the most thermodynamically stable form. [] Additionally, studies have explored humidity-induced single-crystal-to-single-crystal (SCTSC) transformations in Apatinib Mesylate solvates. [] These findings highlight the importance of controlling environmental factors like moisture and temperature during manufacturing and storage to ensure drug stability.

A: Researchers have investigated liposomal formulations of Apatinib Mesylate (Lipo-Apa) to improve its delivery and efficacy. [] Liposomes can enhance drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues.

A: A two-dimensional liquid chromatography (2D-LC) method has been developed and validated for accurately quantifying Apatinib Mesylate plasma concentrations. [] This method offers several advantages, including simplicity, convenience, accuracy, and robustness. []

A: Apatinib Mesylate is administered orally. [, ]

A: Apatinib Mesylate undergoes extensive metabolism in the liver, primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1. [] The primary metabolic pathways include Eand Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation. [] Apatinib Mesylate is primarily excreted in feces, with approximately 59% of the administered dose recovered unchanged in feces. [] Only a small fraction of the drug is excreted unchanged in urine. []

A: Preclinical studies have demonstrated the antitumor efficacy of Apatinib Mesylate in various human tumor xenograft models, including gastric cancer. [] A Phase III clinical trial showed that Apatinib Mesylate significantly prolonged overall survival (OS) by a median of 55 days and progression-free survival (PFS) by 25 days compared with placebo in patients with chemotherapy-refractory metastatic gastric cancer. []

A: Besides gastric cancer, Apatinib Mesylate has shown promising clinical activity in various other cancers, including advanced non-small cell lung cancer (NSCLC) [, , , ], hepatocellular carcinoma (HCC), [, , ], breast cancer [, , ], colorectal cancer [, ], ovarian cancer [, ], and malignant melanoma. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.